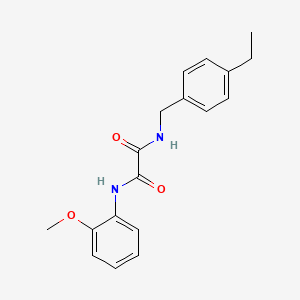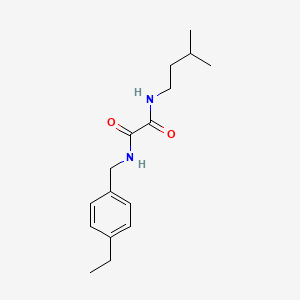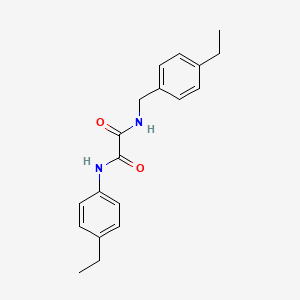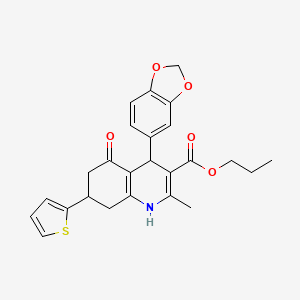![molecular formula C26H22N4O2S B3985094 (4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-ethoxyphenyl)amino]ethylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3985094.png)
(4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-ethoxyphenyl)amino]ethylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one
Overview
Description
(4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-ethoxyphenyl)amino]ethylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a benzothiazole ring, a pyrazolone ring, and an ethoxyphenyl group
Preparation Methods
The synthesis of (4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-ethoxyphenyl)amino]ethylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 1,3-benzothiazole-2-amine with an appropriate aldehyde to form an intermediate Schiff base. This intermediate is then reacted with a hydrazine derivative to form the pyrazolone ring. The final step involves the introduction of the ethoxyphenyl group through a nucleophilic substitution reaction. Reaction conditions often include the use of organic solvents such as ethanol or methanol, and catalysts like acetic acid or p-toluenesulfonic acid to facilitate the reactions.
Chemical Reactions Analysis
(4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-ethoxyphenyl)amino]ethylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups like halogens or alkyl groups can be introduced.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger, more complex molecules.
Scientific Research Applications
(4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-ethoxyphenyl)amino]ethylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: It is used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), due to its unique electronic properties.
Biological Studies: The compound is used as a probe in biological studies to investigate enzyme interactions and cellular pathways.
Industrial Applications: It is employed in the production of dyes and pigments, owing to its vibrant color and stability.
Mechanism of Action
The mechanism of action of (4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-ethoxyphenyl)amino]ethylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound binds to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation. In materials science, the compound’s electronic properties facilitate charge transfer processes, making it suitable for use in electronic devices.
Comparison with Similar Compounds
(4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-ethoxyphenyl)amino]ethylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one can be compared with similar compounds such as:
2-(1,3-benzothiazol-2-yl)-4-{1-[(2-methoxyphenyl)amino]ethylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one: This compound has a methoxy group instead of an ethoxy group, which may alter its electronic properties and reactivity.
2-(1,3-benzothiazol-2-yl)-4-{1-[(2-chlorophenyl)amino]ethylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one:
2-(1,3-benzothiazol-2-yl)-4-{1-[(2-nitrophenyl)amino]ethylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one: The nitro group introduces different electronic effects, making this compound suitable for different applications compared to the ethoxy derivative.
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-4-[N-(2-ethoxyphenyl)-C-methylcarbonimidoyl]-5-phenyl-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O2S/c1-3-32-21-15-9-7-13-19(21)27-17(2)23-24(18-11-5-4-6-12-18)29-30(25(23)31)26-28-20-14-8-10-16-22(20)33-26/h4-16,29H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUDSXBXZAZQWSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N=C(C)C2=C(NN(C2=O)C3=NC4=CC=CC=C4S3)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(4-ethoxyphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B3985052.png)



![N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)naphthalene-2-sulfonamide](/img/structure/B3985073.png)

![(2E)-1-(3,4-dimethoxyphenyl)-3-[(4-phenoxyphenyl)amino]prop-2-en-1-one](/img/structure/B3985088.png)

![N-(2,4-dimethylphenyl)-2-[(2-methylquinazolin-4-yl)sulfanyl]acetamide](/img/structure/B3985112.png)
![4-[4-(benzenesulfonyl)piperazin-1-yl]-N,N-dimethyl-3-nitroaniline](/img/structure/B3985120.png)
